5-bromo-2-chloro-1H-indole-3-carbaldehyde
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Overview
Description
5-bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a solid substance with a melting point between 260 - 261 degrees .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid substance with a melting point between 260 - 261 degrees . It has a molecular weight of 258.5 .Scientific Research Applications
Crystallographic Studies
5-Bromo-1H-indole-3-carbaldehyde and related compounds have been investigated in crystallographic studies. Ali et al. (2005) explored the hydrogen bonds and ribbon-like structures in 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone (Ali, H. M., Halim, S. N. A., & Ng, S., 2005).
Molecular Interactions and Thermal Analysis
Barakat et al. (2017) studied the intermolecular interactions and thermal properties of a compound derived from 5-bromo-1H-indole-3-carbaldehyde (Barakat, A. et al., 2017).
Synthesis and Antibacterial Activities
Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, assessing their in vitro antibacterial activities (Carrasco, F. et al., 2020).
Heterocyclic Compound Formation
Vikrishchuk et al. (2019) detailed the formation of new heterocyclic compounds from reactions involving 1-alkyl-2-chloro-1H-indole-3-carbaldehydes (Vikrishchuk, N. I. et al., 2019).
Isolation from Marine Sources
McKay et al. (2002) isolated a bisindole alkaloid, among other compounds, from a marine sponge, which included indole-3-carbaldehyde derivatives (McKay, M. et al., 2002).
Application in Synthesis of Organic Compounds
Attaby et al. (2007) explored the synthesis, reactions, and biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, involving 1H-indole-3-carbaldehyde (Attaby, F., Ramla, M., & Gouda, E. M., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBYTBFQYOWVCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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